molecular formula C5H6N2O B037855 4-methyl-1H-imidazole-2-carbaldehyde CAS No. 113825-16-4

4-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B037855
M. Wt: 110.11 g/mol
InChI Key: AEYQOYLTLFOCHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-1H-imidazole-2-carbaldehyde and its derivatives involves several methodologies, including copper-catalyzed oxidative coupling reactions. A notable synthesis approach involves the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, which is characterized by the preservation of the aldehyde group, the use of cheap catalysts, and high atom economy under mild conditions (Li et al., 2015). Another method includes the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step to synthesize 2-amino-1H-imidazol-4-carbaldehyde derivatives (Ando & Terashima, 2010).

Molecular Structure Analysis

Studies on the molecular and crystal structure of imidazole derivatives, including 4-methyl-1H-imidazole-2-carbaldehyde, highlight their planar configuration and the potential for hydrogen bonding, which plays a crucial role in their reactivity and interaction with other molecules (Ambalavanan et al., 2003).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including Knoevenagel condensation, Wittig reactions, Schiff base formation, and more. These reactions underline the versatility and reactivity of the imidazole ring, making it a valuable component in the synthesis of complex organic molecules (Berezin & Achilefu, 2007).

Scientific Research Applications

  • Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

    • Field : Organic Chemistry
    • Application : Imidazole compounds are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)

    • Field : Organic Chemistry
    • Application : Imidazole compounds are used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
  • Fabrication of Colorimetric Chemosensor

    • Field : Analytical Chemistry
    • Application : Imidazole compounds are used in the fabrication of colorimetric chemosensors .
  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

    • Field : Biochemistry
    • Application : Imidazole-2-carboxaldehyde, a similar compound to 4-methyl-1H-imidazole-2-carbaldehyde, is a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor with an important application to treat type-2 diabetes .
  • Preparation of Tridentate Schiff-Base Carboxylate-Containing Ligands

    • Field : Organic Chemistry
    • Application : Imidazole-2-carboxaldehyde is used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids beta-alanine and 2-aminobenzoic acid .
  • Development of New Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Imidazole is an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

    • Field : Organic Chemistry
    • Application : Imidazole compounds are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)

    • Field : Organic Chemistry
    • Application : Imidazole compounds are used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
  • Fabrication of Colorimetric Chemosensor

    • Field : Analytical Chemistry
    • Application : Imidazole compounds are used in the fabrication of colorimetric chemosensors .

Safety And Hazards

4-Methyl-1H-imidazole-2-carboxaldehyde may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and respiratory tract if ingested or inhaled .

Relevant Papers The search results included a review paper on the synthesis and therapeutic potential of imidazole-containing compounds . This paper provides a comprehensive overview of the various synthetic routes for imidazole and their derived products, as well as their pharmacological activities .

properties

IUPAC Name

5-methyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(3-8)7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYQOYLTLFOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598740
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-imidazole-2-carbaldehyde

CAS RN

113825-16-4
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1H-imidazole-2-carboxaldehyde
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